4-Morpholinepropanamide, N-(4-hydroxyphenyl)-, monohydrochloride
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Overview
Description
4-Morpholinepropanamide, N-(4-hydroxyphenyl)-, monohydrochloride is a chemical compound with the molecular formula C13H18N2O3·HCl It is known for its unique structure, which includes a morpholine ring, a hydroxyphenyl group, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Morpholinepropanamide, N-(4-hydroxyphenyl)-, monohydrochloride typically involves the reaction of 4-hydroxybenzaldehyde with morpholine and acrylonitrile under specific conditions. The reaction is carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and requires careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
4-Morpholinepropanamide, N-(4-hydroxyphenyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
4-Morpholinepropanamide, N-(4-hydroxyphenyl)-, monohydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Morpholinepropanamide, N-(4-hydroxyphenyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can interact with enzymes and receptors, modulating their activity. The morpholine ring may enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems.
Comparison with Similar Compounds
Similar Compounds
- 4-Morpholinepropanamide, N-(4-methoxyphenyl)-, monohydrochloride
- 4-Morpholinepropanamide, N-(4-chlorophenyl)-, monohydrochloride
- 4-Morpholinepropanamide, N-(4-nitrophenyl)-, monohydrochloride
Uniqueness
4-Morpholinepropanamide, N-(4-hydroxyphenyl)-, monohydrochloride is unique due to the presence of the hydroxyphenyl group, which imparts specific chemical and biological properties. This group allows for unique interactions with biological targets and contributes to the compound’s potential therapeutic applications.
Properties
CAS No. |
29235-71-0 |
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Molecular Formula |
C13H19ClN2O3 |
Molecular Weight |
286.75 g/mol |
IUPAC Name |
N-(4-hydroxyphenyl)-3-morpholin-4-ylpropanamide;hydrochloride |
InChI |
InChI=1S/C13H18N2O3.ClH/c16-12-3-1-11(2-4-12)14-13(17)5-6-15-7-9-18-10-8-15;/h1-4,16H,5-10H2,(H,14,17);1H |
InChI Key |
AURVPSOVIKRXQT-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCC(=O)NC2=CC=C(C=C2)O.Cl |
Origin of Product |
United States |
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